DL-Cysteine hydrochloride monohydrate DL-Cysteine hydrochloride monohydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC3680620
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 175.63

DL-Cysteine hydrochloride monohydrate

CAS No.:

Cat. No.: VC3680620

Molecular Formula:

Molecular Weight: 175.63

* For research use only. Not for human or veterinary use.

DL-Cysteine hydrochloride monohydrate -

Specification

Molecular Weight 175.63

Introduction

Chemical Identity and Structure

DL-Cysteine hydrochloride monohydrate is a crystalline compound containing both enantiomers of cysteine in a hydrochloride salt form with one molecule of water. This compound exhibits distinctive properties that differentiate it from the pure enantiomeric forms.

Nomenclature and Identification

The compound is identified by several key parameters as shown in Table 1:

ParameterInformation
IUPAC Name2-Amino-3-mercaptopropionic acid hydrochloride monohydrate
Common NameDL-Cysteine hydrochloride monohydrate
CAS Registry Numbers96998-61-7, 116797-51-4
Molecular FormulaC₃H₁₀ClNO₃S
Molecular Weight175.63 g/mol
SynonymsDL-Cysteine HCl hydrate; DL-Cysteine HCl monohydrate; H-DL-Cys-OH HCl H₂O

The compound is characterized by various identifiers, including its CAS numbers and synonyms, which help in its identification for research and commercial purposes . The CAS numbers associated with this compound (96998-61-7 and 116797-51-4) are used internationally to uniquely identify this chemical substance .

Structural Characteristics

DL-Cysteine hydrochloride monohydrate consists of the amino acid cysteine in its racemic form (containing both D and L isomers), combined with hydrochloric acid and one molecule of water of crystallization. The molecular structure contains several key functional groups:

  • An amino group (-NH₂)

  • A carboxylic acid group (-COOH)

  • A thiol or sulfhydryl group (-SH)

  • A chloride counter-ion (Cl⁻)

  • One molecule of water of crystallization (H₂O)

Unlike the zwitterionic form often found in free amino acids, the hydrochloride form of cysteine assumes a non-zwitterion configuration, which affects its solubility and chemical behavior .

Physical and Chemical Properties

The physical and chemical properties of DL-Cysteine hydrochloride monohydrate significantly influence its applications and handling requirements.

Physical Properties

The compound exhibits specific physical characteristics that are essential for its identification and quality control:

PropertyValue
Physical FormCrystals or Crystalline Powder
ColorWhite
Melting Point109-112°C
Boiling Point389.7°C at 760 mmHg
Flash Point189.5°C
SolubilityHighly soluble in water
pH (in solution)1.0-1.5 (acidic)

DL-Cysteine hydrochloride monohydrate appears as white crystals or crystalline powder with a characteristic melting point range of 109-112°C . The compound's high solubility in water makes it advantageous for various applications, particularly when compared to free cysteine .

Chemical Properties

The chemical properties of DL-Cysteine hydrochloride monohydrate are largely defined by its functional groups:

  • The thiol (-SH) group is reactive and can form disulfide bonds, making it susceptible to oxidation.

  • The compound has an acidic pH (1.0-1.5) in aqueous solution due to the hydrochloride component .

  • When in the hydrochloride form, cysteine is more stable against oxidation to cystine by dissolved oxygen compared to free cysteine .

  • The compound potentially forms S-H···Cl hydrogen bonds, with the sulfur atom acting as a donor, which influences its crystal packing and stability .

The acidic nature of DL-Cysteine hydrochloride monohydrate solutions contributes to its irritant properties but also enhances its stability against oxidation, which is a significant advantage in many applications .

Production Methods

The production of DL-Cysteine hydrochloride monohydrate involves several methods, with fermentation and chemical synthesis being the most common approaches.

Chemical Synthesis

DL-Cysteine hydrochloride monohydrate can be produced by dissolving DL-cysteine in a hydrochloric acid aqueous solution. This method is relatively straightforward and results in crystallization of the product . The hydrochloride form provides advantages in terms of stability and solubility compared to free cysteine.

The process includes:

  • Dissolution of DL-cysteine in hydrochloric acid solution

  • Controlled crystallization

  • Isolation and purification of the crystals

  • Drying to achieve the desired moisture content

This synthesis method is particularly useful because it prevents oxidation of cysteine to cystine by dissolved oxygen, which is a common problem with free cysteine .

Fermentation Methods

While the search results primarily discuss fermentation for L-cysteine hydrochloride monohydrate rather than the DL form, it's worth noting that microbial fermentation using non-genetically modified strains of Escherichia coli has been employed for the production of the L-enantiomer . These production methods could potentially be adapted for the racemic mixture.

The European Food Safety Authority (EFSA) has evaluated the safety of L-cysteine hydrochloride monohydrate produced by fermentation using E. coli strains (KCCM 80109 and KCCM 80197), which may provide insights into potential production methods for the DL form .

Separation and Optical Resolution

One of the interesting aspects of DL-Cysteine hydrochloride monohydrate is the possibility of separating its enantiomers.

Optical Resolution Techniques

The separation of DL-cysteine into its constituent enantiomers has industrial significance. By converting DL-cysteine into DL-cysteine hydrochloride monohydrate crystals, researchers have discovered an effective inoculation method for separating L-cysteine hydrochloride hydrate crystals from D-cysteine hydrochloride hydrate crystals .

This method offers several advantages:

  • The high solubility of the hydrochloride form in water facilitates the inoculation and division process

  • The hydrochloride form is more stable against oxidation

  • The method enables industrial-scale production of D-cysteine from racemized natural L-cysteine at relatively low cost

This separation technique represents an important advance in amino acid processing, as D-amino acids are often less abundant in nature but may have specific applications in pharmaceutical and research settings.

Applications and Uses

DL-Cysteine hydrochloride monohydrate finds applications across multiple sectors due to its unique properties.

Food Industry Applications

The compound is used as a flavoring additive in animal feed. The European Food Safety Authority has evaluated L-cysteine hydrochloride monohydrate at concentrations up to 25 mg/kg in complete feed and found it safe for target species, consumers, and the environment . Similar applications may exist for the DL form.

As a food additive, cysteine compounds contribute to flavor enhancement and can serve other functional purposes such as dough conditioning in baked goods, though the search results don't specifically mention these applications for the DL form.

Pharmaceutical and Research Applications

Hazard TypeClassification
Hazard CodeXi (Irritant)
R Phrase36/37/38 (Irritating to eyes, respiratory system, and skin)
S Phrase37/39-26-36 (Wear suitable gloves and eye/face protection; In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing)

The compound is classified as an irritant (Xi) with specific risk phrases indicating potential irritation to eyes, respiratory system, and skin .

Analytical Characteristics and Quality Control

Ensuring the quality and purity of DL-Cysteine hydrochloride monohydrate is essential for its various applications.

ParameterSpecification
DL-Cysteine hydrochloride monohydrate content≥98.5% (dry matter basis)
Water content≤12%
Cysteine content~68.3% 'as is'
Hydrochloride content~20.6%
Sulfate content≤0.2%
Ammonium content~0.01%
Free cystine~0.15%

These specifications ensure the quality and consistency of the product for its intended applications . Analytical methods for assessing purity may include chromatographic techniques and spectroscopic methods, though specific details aren't provided in the search results.

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